

Application Notes and Protocols for 4-(Diethylamino)benzophenone in 3D Printing Photopolymers

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Compound of Interest

Compound Name: 4-(Diethylamino)benzophenone

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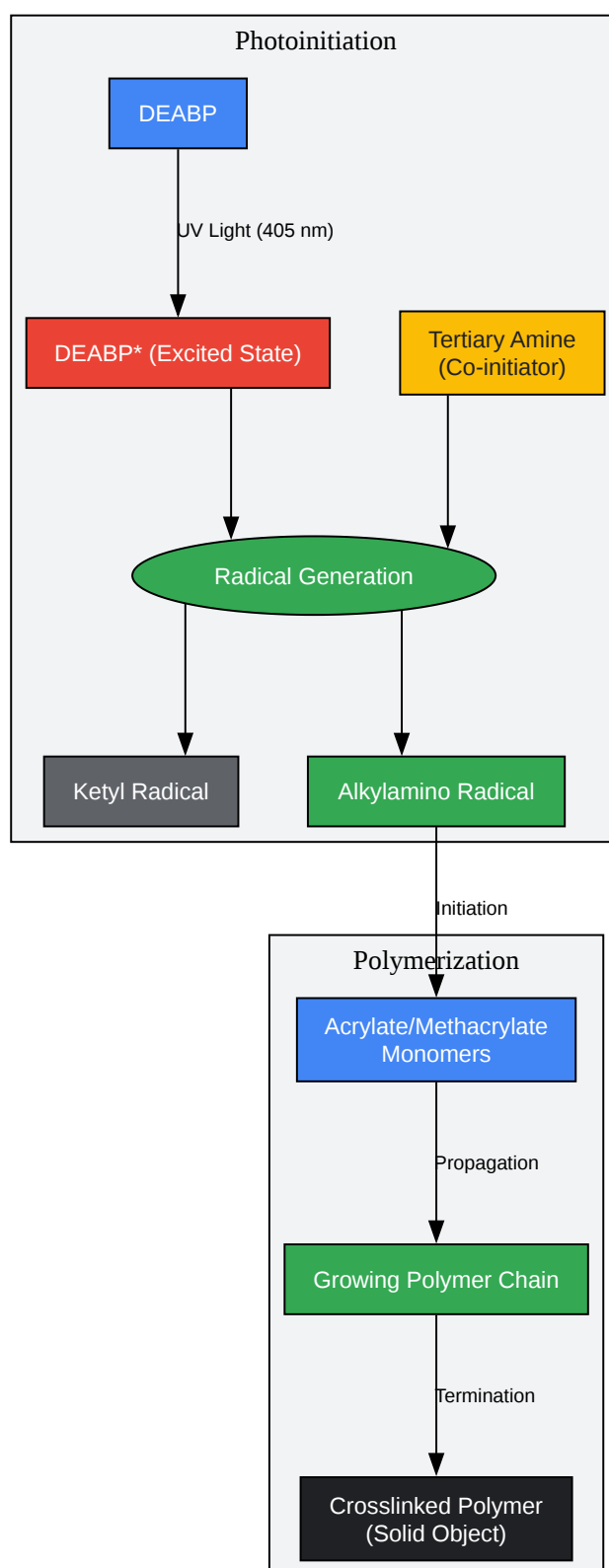
These application notes provide a comprehensive overview of the role and application of **4-(Diethylamino)benzophenone** (DEABP) in the formulation of photopolymers for 3D printing. The information is intended for professionals in research, scientific, and drug development fields who are utilizing or exploring photopolymerization technologies.

Introduction

4,4'-Bis(diethylamino)benzophenone, also known as DEABP, is a highly efficient Type II photoinitiator used in UV-curable systems.[1] In the context of 3D printing, particularly in technologies like stereolithography (SLA) and digital light processing (DLP), DEABP plays a crucial role in initiating the polymerization of liquid resins upon exposure to UV light.[2] Its strong absorption in the near-UV region makes it suitable for use with modern LED-based 3D printers operating at wavelengths around 405 nm.[2][3] When combined with a co-initiator, typically a tertiary amine, DEABP significantly enhances the degree of conversion (DC) of monomers into a solid polymer network, leading to faster curing times and improved mechanical properties of the final printed object.[2][4] This makes it a valuable component in the formulation of high-performance photopolymer resins for various applications, including the fabrication of dental and biomedical devices.[2][4]

Mechanism of Action: Type II Photoinitiation

4-(Diethylamino)benzophenone functions as a Type II photoinitiator, which means it requires a synergist or co-initiator, typically a tertiary amine, to generate the free radicals necessary for polymerization.^[5] The process is initiated when the DEABP molecule absorbs UV light, transitioning to an excited singlet state, followed by intersystem crossing to a more stable triplet state. In this excited triplet state, DEABP abstracts a hydrogen atom from the tertiary amine co-initiator. This hydrogen abstraction results in the formation of two radical species: a ketyl radical from the DEABP and an alkylamino radical from the amine. The highly reactive alkylamino radical is the primary initiator of the polymerization of acrylate or methacrylate monomers in the resin formulation.



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Caption: Photoinitiation mechanism of **4-(Diethylamino)benzophenone**.

Quantitative Data Summary

The following table summarizes the quantitative data from a study by Lee et al. (2015), which investigated the effect of adding 1.0 wt% **4-(Diethylamino)benzophenone** to a dental 3D printing photopolymer resin.[\[4\]](#)

Parameter	DEABP-Free Resin	DEABP-Containing Resin
Initial Velocity of Polymerization (%/s)	22.5	34.8
Degree of Conversion (%) at 10s	26.1 ± 0.5	39.3 ± 2.1
Degree of Conversion (%) at 30s	32.0 ± 1.5	44.2 ± 1.6
Degree of Conversion (%) at 60s	40.4 ± 2.9	48.7 ± 2.5
Degree of Conversion (%) at 180s	46.6 ± 1.7	58.7 ± 2.8
Degree of Conversion (%) at 300s	50.4 ± 1.4	59.7 ± 1.1
Final Degree of Conversion (%)	58.0	68.7

Experimental Protocols

1. Photopolymer Resin Formulation

This protocol describes the preparation of a photocurable resin for use in SLA or DLP 3D printers.

Materials:

- Monomer Base: Bisphenol A glycerolate dimethacrylate (BisGMA)

- Reactive Diluent: Triethylene glycol dimethacrylate (TEGDMA)
- Photoinitiator: **4-(Diethylamino)benzophenone** (DEABP)
- Co-initiator: Ethyl-4-dimethylaminobenzoate (EDMAB)
- Light-blocking container
- Magnetic stirrer and stir bar
- Analytical balance

Procedure:

- In a light-blocking container, weigh and combine the monomer base (BisGMA) and the reactive diluent (TEGDMA) in a 70:30 weight ratio.[\[4\]](#)
- Add the co-initiator (EDMAB) to the monomer mixture at a concentration of 1.0 wt%.[\[4\]](#)
- Add the photoinitiator (DEABP) to the mixture at a concentration of 1.0 wt%.[\[4\]](#)
- Place the sealed container on a magnetic stirrer and mix at room temperature for at least 2 hours or until all components are fully dissolved and the solution is homogeneous.
- (Optional) For resins with high viscosity, gently heat the mixture to 50-60°C while stirring to facilitate dissolution.
- (Optional) To remove dissolved air bubbles that can interfere with printing, place the resin in a vacuum chamber for 10-15 minutes.
- Store the formulated resin in a sealed, light-blocking container until use.

2. 3D Printing and Post-Curing

This protocol outlines the general steps for 3D printing a prepared photopolymer resin and post-processing the printed object.

Equipment:

- SLA or DLP 3D printer with a 405 nm light source
- Washing station or beakers with isopropyl alcohol (IPA) or ethanol
- UV curing station or a UV light source
- Protective gloves and safety glasses

Procedure:

- Pour the formulated resin into the resin vat of the 3D printer.
- Level the build platform according to the manufacturer's instructions.
- Select the desired 3D model and slice it using the appropriate software, setting the layer thickness (e.g., 50-100 μm) and exposure time per layer.
- Initiate the printing process.
- Once printing is complete, carefully remove the printed object from the build platform.
- Wash the object in IPA or ethanol to remove any uncured resin from the surface. An ultrasonic cleaner can be used for more thorough cleaning.
- Allow the object to air dry completely.
- Place the cleaned and dried object in a UV curing station and expose it to UV light for the recommended time to ensure complete polymerization and achieve final mechanical properties.

3. Characterization of Degree of Conversion (DC) by FTIR Spectroscopy

This protocol details the method for determining the extent of polymerization in a cured resin sample using Fourier-Transform Infrared (FTIR) spectroscopy.

Equipment:

- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

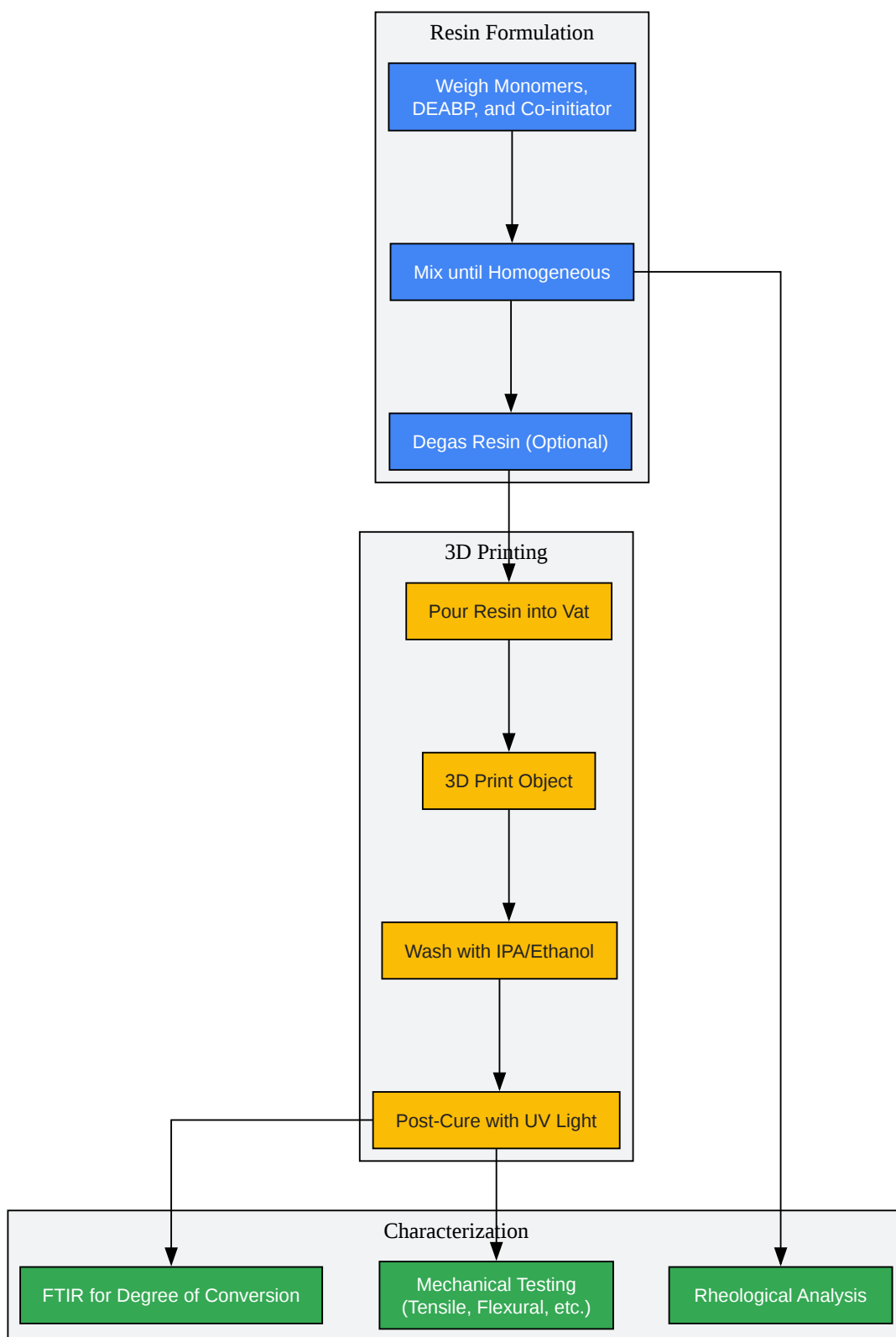
- Silicone mold (e.g., 5 mm diameter, 1 mm height)
- Polyester film
- Glass slide
- UV light source (e.g., 405 nm LED lamp)

Procedure:

- Record an FTIR spectrum of the uncured liquid resin. This will serve as the baseline.
- Pour the uncured resin into the silicone mold.
- Cover the mold with a polyester film and a glass slide to create a flat surface and prevent oxygen inhibition.^[4]
- Expose the resin to a UV light source for a specific duration (e.g., 10, 30, 60, 180, or 300 seconds).^[4]
- Remove the cured specimen from the mold.
- Record an FTIR spectrum of the cured specimen.
- The degree of conversion is calculated by measuring the change in the peak height or area of the aliphatic C=C stretching vibration (around 1638 cm⁻¹) and normalizing it against an internal standard peak that does not change during polymerization, such as the aromatic C=C stretching vibration (around 1608 cm⁻¹).^[4] The formula is: $DC (\%) = [1 - (\text{Peak Area of C=C aliphatic in cured} / \text{Peak Area of C=C aromatic in cured}) / (\text{Peak Area of C=C aliphatic in uncured} / \text{Peak Area of C=C aromatic in uncured})] \times 100$

Experimental Workflow

The following diagram illustrates the typical workflow for formulating, printing, and characterizing a photopolymer resin containing **4-(Diethylamino)benzophenone**.



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Caption: Experimental workflow for photopolymer resin development.

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